3-Nitro-4-(propylamino)phenol
Overview
Description
3-Nitro-4-(propylamino)phenol: is an organic compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol It is characterized by the presence of a nitro group (-NO2) at the third position and a propylamino group (-NH-C3H7) at the fourth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(propylamino)phenol typically involves the nitration of 4-(propylamino)phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. Common reagents used in this process include nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-4-(propylamino)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenol group can be oxidized to a quinone derivative.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Conversion to 3-amino-4-(propylamino)phenol.
Substitution: Formation of various substituted phenols depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Nitro-4-(propylamino)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is used in assays to evaluate its efficacy against various microbial strains and its ability to scavenge free radicals .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Its derivatives are explored for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 3-Nitro-4-(propylamino)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in oxidative stress and inflammation.
Cellular Pathways: It can modulate signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
4-Nitrophenol: Similar structure but lacks the propylamino group.
3-Amino-4-(propylamino)phenol: Reduced form of 3-Nitro-4-(propylamino)phenol.
3-Nitro-4-(methylamino)phenol: Similar structure with a methylamino group instead of a propylamino group.
Uniqueness: this compound is unique due to the presence of both nitro and propylamino groups, which confer distinct chemical reactivity and
Properties
IUPAC Name |
3-nitro-4-(propylamino)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-5-10-8-4-3-7(12)6-9(8)11(13)14/h3-4,6,10,12H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHQLRRWTLURNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656340 | |
Record name | 3-Nitro-4-(propylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92952-82-4 | |
Record name | Phenol, 3-nitro-4-(propylamino)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92952-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-4-(propylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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